6-Ethylpicolinic acid
Overview
Description
6-Ethylpicolinic acid is a heterocyclic organic compound that has relevance in various fields of research and industry. It is a biochemical reagent .
Synthesis Analysis
The synthesis of this compound can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Other synthetic pathways to esters also exist .Molecular Structure Analysis
The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol . The InChI key is PKCFVDRVMFLUJV-UHFFFAOYSA-N .Chemical Reactions Analysis
The reactions most often used for titrimetric analysis fall under two main categories: those in which no change in oxidation state occurs, and those dependent on the combination of ions . The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction .Physical And Chemical Properties Analysis
The physical form of this compound is not specified . The storage temperature and shipping temperature are normal .Scientific Research Applications
Nucleic Acid Research
6-Ethylpicolinic acid has potential applications in nucleic acid research, particularly in the study of oligonucleotides for therapeutic applications and biological studies . Its properties may enhance the binding affinity and resistance to degradation of nucleic acids, making it a valuable tool in biosensing, gene regulation, drug delivery, and targeted therapy.
Chemical Synthesis
As a building block in chemical synthesis, this compound can be used to synthesize various organic compounds. Its reactivity with other chemical entities could lead to the development of new materials with potential applications in industry and research .
Herbicide Development
The structure of this compound is conducive to the design and synthesis of herbicides. Modifications to its molecular structure can result in compounds with enhanced herbicidal activities, offering a new approach to plant growth regulation and agricultural productivity .
Mechanism of Action
Target of Action
6-Ethylpicolinic acid, similar to its parent compound picolinic acid, is likely to interact with zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostasis .
Mode of Action
The compound works by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the processes that these proteins are involved in, such as viral replication and packaging .
Biochemical Pathways
Given its similarity to picolinic acid, it may influence pathways involving zfps and zinc transport
Result of Action
The primary result of this compound’s action is the inhibition of ZFP function, which can disrupt processes such as viral replication and packaging
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-ethylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCFVDRVMFLUJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463574 | |
Record name | 6-Ethylpicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4080-48-2 | |
Record name | 6-Ethylpicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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